N'-(4-methoxyphenyl)carbamimidothioic acid
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Overview
Description
N’-(4-methoxyphenyl)carbamimidothioic acid is an organic compound with the molecular formula C8H10N2OS It is a derivative of carbamimidothioic acid, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)carbamimidothioic acid typically involves the reaction of 4-methoxyaniline with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to yield the desired product.
Industrial Production Methods
Industrial production methods for N’-(4-methoxyphenyl)carbamimidothioic acid are not well-documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)carbamimidothioic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-(4-methoxyphenyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cancer and microbial infections.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylphenyl)carbamimidothioic acid
- N’-(4-chlorophenyl)carbamimidothioic acid
- N’-(4-nitrophenyl)carbamimidothioic acid
Uniqueness
N’-(4-methoxyphenyl)carbamimidothioic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as N’-(4-methylphenyl)carbamimidothioic acid, which has a methyl group instead of a methoxy group. The methoxy group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYLJBWDZZMDSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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